8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline
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Overview
Description
8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline is a complex organic compound with the molecular formula C15H14N4 It is known for its unique structure, which includes a quinoline ring and a pyrrole moiety connected through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline typically involves the condensation of 8-quinolinecarboxaldehyde with 1-(1H-pyrrol-2-yl)ethanone hydrazone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Halogenated or alkylated quinoline and pyrrole derivatives.
Scientific Research Applications
8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells by interacting with specific molecular targets.
Mechanism of Action
The mechanism of action of 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to cellular responses such as apoptosis or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
8-Quinolinylhydrazone: Shares the quinoline and hydrazone moieties but lacks the pyrrole ring.
1-(1H-Pyrrol-2-yl)ethanone: Contains the pyrrole ring but lacks the quinoline and hydrazone linkages.
Quinoline N-oxide: An oxidized derivative of quinoline with different chemical properties.
Uniqueness
8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline is unique due to its combination of the quinoline and pyrrole rings connected through a hydrazone linkage. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[1-(1H-pyrrol-2-yl)ethylideneamino]quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11(13-8-4-9-16-13)18-19-14-7-2-5-12-6-3-10-17-15(12)14/h2-10,16,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPZCJGSHVNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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